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Compound of Interest

Compound Name: Lisuride Maleate

Cat. No.: B010321

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and pharmacological properties
of Lisuride maleate, with a focus on its core ergoline structure. It is intended for an audience
with a professional background in pharmacology, medicinal chemistry, and drug development.

The Core Ergoline Structure

Lisuride is a semisynthetic ergoline derivative, belonging to the same chemical family as other
notable compounds like lysergic acid diethylamide (LSD) and bromocriptine.[1][2] Its chemical
name is N'-((80)-9,10-Didehydro-6-methylergolin-8-yl)-N,N-diethylurea.[2] The foundational
structure is the tetracyclic ergoline ring system, which is comprised of an indole nucleus fused
to a quinoline ring system. This rigid scaffold is a key determinant of its interaction with various
biogenic amine receptors.

A crucial feature of lisuride's structure, distinguishing it from the hallucinogenic LSD, is the
substituent at the C8 position. Lisuride possesses a diethylurea group at this position, in
contrast to the diethylamide group found in LSD.[1] This seemingly minor alteration
dramatically influences the compound's pharmacological profile, particularly its functional
activity at serotonin 5-HT2A receptors, rendering lisuride non-hallucinogenic at typical
therapeutic doses.[1][3]

Physicochemical Properties of Lisuride
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The fundamental properties of the lisuride molecule are summarized below.

Property Value Source
Molecular Formula C20H26N40 [2]
Molar Mass 338.455 g-mol-1 [1]

3-[(6aR,9S)-7-methyl-6,6a,8,9-
IUPAC Name tetrahydro-4H-indolo[4,3- [2]
fg]lquinolin-9-yl]-1,1-diethylurea

Pharmacodynamics: Receptor Binding Profile

Lisuride is often described as a "dirty drug" due to its affinity for a wide range of receptors.[1] Its
primary therapeutic effects are attributed to its activity at dopamine and serotonin receptors.[2]
[4] It acts as a potent agonist at D2 and D3 dopamine receptors and also interacts with various
serotonin receptor subtypes.[1][4][5]

The following table summarizes the binding affinities (Ki) of lisuride for various human
receptors. Lower Ki values indicate higher binding affinity.

Receptor Subtype Binding Affinity (Ki, nM)

Dopamine D1 56.7[6]

Dopamine D2 0.95[6]

Dopamine D3 1.08[6]

Serotonin 5-HT1A 0.5[7]

Serotonin 5-HT2A 2-6[3]
Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of lisuride have
been characterized in various studies.
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Pharmacokinetic ) Administration
Value Species

Parameter Route

Bioavailability 10-20% Human Oral

Elimination Half-life ~2 hours Human Oral

Plasma Protein

o 60-70% Human Not Specified
Binding
Total Clearance 13 ml/min/kg Human Intravenous
Time to Peak Plasma
1.1-1.3 hours Human Oral

Concentration

Signaling Pathways

Lisuride's interaction with dopamine and serotonin receptors initiates distinct intracellular
signaling cascades. Its agonism at D2-like dopamine receptors leads to the inhibition of
adenylyl cyclase, decreasing intracellular cyclic AMP (CAMP) levels. Conversely, its activity at
certain serotonin receptors, such as the 5-HT2A receptor, is linked to the Gg/11 signaling
pathway, which activates phospholipase C (PLC), leading to the production of inositol
phosphates and an increase in intracellular calcium.[8][9] More recent research also points to
the involvement of the PI3K/Akt signaling pathway in the neuroprotective effects of lisuride.[10]
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Lisuride Signaling Pathways
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Caption: Major signaling pathways modulated by Lisuride.
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Experimental Protocols

The characterization of lisuride's pharmacological profile involves a variety of in vitro and in
vivo experimental techniques. Below are outlines of key methodologies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of lisuride for specific receptors.
o Objective: To quantify the interaction between lisuride and a target receptor.
o Materials:

o Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or
brain tissue).

o Aradiolabeled ligand (e.g., [3H]spiperone for D2 receptors) with known high affinity for the
receptor.

o Lisuride maleate solutions at various concentrations.
o Assay buffer.
o Glass fiber filters.
o Scintillation counter.
e Methodology:

o Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and
varying concentrations of lisuride.

o Allow the binding to reach equilibrium.
o Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
o Wash the filters to remove non-specifically bound radioligand.

o Measure the radioactivity retained on the filters using a scintillation counter.
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o The concentration of lisuride that inhibits 50% of the specific binding of the radioligand
(IC50) is determined.

o The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
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Radioligand Binding Assay Workflow
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Caption: General workflow for a radioligand binding assay.
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Functional Assays

Functional assays measure the cellular response to receptor activation by lisuride.
» Objective: To measure the effect of lisuride on adenylyl cyclase activity.
e Methodology:

o Culture cells expressing D2 receptors.

o Pre-treat cells with forskolin to stimulate cAMP production.

o Add varying concentrations of lisuride.

o After incubation, lyse the cells and measure intracellular cAMP levels using a competitive
immunoassay (e.g., HTRF or ELISA).

o Adecrease in CAMP levels indicates agonistic activity at the Gi-coupled D2 receptor.
» Objective: To measure the activation of the Gq signaling pathway.
o Methodology:

o Culture cells expressing 5-HT2A receptors.

o Pre-label the cells with [3H]myo-inositol.

o Treat the cells with lithium chloride (LiCl) to inhibit inositol monophosphatase.

o Add varying concentrations of lisuride.

o After incubation, extract and separate the inositol phosphates by ion-exchange
chromatography.

o Quantify the amount of [3H]inositol phosphates. An increase in IP accumulation indicates
agonistic activity at the Gg-coupled 5-HT2A receptor.

Conclusion
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Lisuride maleate's ergoline structure is central to its complex pharmacological profile, enabling
it to interact with a multitude of dopamine and serotonin receptors. This pleiotropic activity
underlies its therapeutic utility in conditions such as Parkinson's disease and migraine.[1][11] A
thorough understanding of its structure-activity relationships, receptor binding kinetics, and
downstream signaling pathways is essential for the development of novel therapeutics with
improved efficacy and safety profiles. The experimental protocols outlined in this guide provide
a framework for the continued investigation of lisuride and other ergoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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lisuride-maleate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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